molecular formula C11H16ClN B2920650 (1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride CAS No. 1909294-07-0

(1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride

Cat. No.: B2920650
CAS No.: 1909294-07-0
M. Wt: 197.71
InChI Key: VDYUPMITEAILSZ-VZXYPILPSA-N
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Description

(1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride is a chiral amine compound with a cyclopentane ring substituted with a phenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Phenylcyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction, often starting from a linear precursor.

    Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclopentane derivative in the presence of a Lewis acid catalyst.

    Amine Group Introduction: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens are used under controlled conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentanol: Another chiral amine with a cyclopentane ring, but with a hydroxyl group instead of a phenyl group.

    (1R,3S)-3-Phenylcyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

(1R,3S)-3-Phenylcyclopentan-1-amine;hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl group and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,3S)-3-phenylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-10(8-11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYUPMITEAILSZ-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-07-0
Record name rac-(1R,3S)-3-phenylcyclopentan-1-amine hydrochloride
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